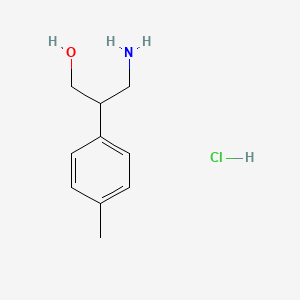

3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Description

3-Amino-2-p-tolyl-propan-1-ol, hydrochloride is a substituted propanolamine derivative featuring an amino group at position 3, a para-tolyl (4-methylphenyl) group at position 2, and a hydroxyl group at position 1, with a hydrochloride counterion.

Properties

IUPAC Name |

3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXQTSKZIVWJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-Amino-2-p-tolyl-propan-1-one using a chiral catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and recrystallization to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical and Pharmacological Comparisons

- Lipophilicity: The para-tolyl group in 3-Amino-2-p-tolyl-propan-1-ol increases lipophilicity compared to the fluorophenyl (logP ~1.2) or nitrophenyl (logP ~0.8) analogs . This may enhance blood-brain barrier penetration.

- Chirality: The (R)-enantiomer of 3-Amino-2-(4-fluoro-phenyl)-propan-1-ol demonstrates stereospecific binding, a critical factor in receptor-targeted drug design .

Pharmacological Implications

- Adrenergic Modulation: Propranolol’s naphthyloxy group is essential for β-adrenergic receptor blockade, a feature absent in 3-Amino-2-p-tolyl-propan-1-ol .

- Metabolic Stability: Fluorinated analogs (e.g., C₉H₁₃ClFNO) resist oxidative metabolism, extending half-life compared to non-halogenated derivatives .

Biological Activity

3-Amino-2-p-tolyl-propan-1-ol, hydrochloride, also known as (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride, is a chiral amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both an amino group and a hydroxyl group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 3-Amino-2-p-tolyl-propan-1-ol hydrochloride is depicted below:

Key Features:

- Chirality : The compound exists in two enantiomeric forms, (R) and (S), which may exhibit different biological activities.

- Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological studies.

The biological activity of 3-Amino-2-p-tolyl-propan-1-ol hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Enzyme Interaction : It may modulate the activity of specific enzymes and receptors, leading to various physiological effects.

Biological Activities

Research has identified several significant biological activities associated with 3-Amino-2-p-tolyl-propan-1-ol hydrochloride:

Antidepressant Effects

Studies indicate that the compound exhibits antidepressant-like effects in animal models. It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Potential

Research has demonstrated that derivatives of 3-Amino-2-p-tolyl-propan-1-ol possess antiproliferative properties against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values ranging from 10 to 33 nM against triple-negative breast cancer cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparison of 3-Amino-2-p-tolyl-propan-1-ol hydrochloride with structurally similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-3-methylpropan-1-ol | Methyl group instead of p-tolyl | Often used as a chiral auxiliary |

| (R)-3-Amino-2-p-tolyl-propan-1-ol | Enantiomer of the target compound | Different biological activity profile |

| 4-Hydroxyphenylalanine | Aromatic ring with hydroxyl group | Known for its role in protein synthesis |

| (S)-2-(Naphthalen-1-ylmethylamino)-3-phenypropan-1-ol | Naphthyl substitution at the amino group | Exhibits enhanced neuroprotective effects |

Study on Antidepressant Activity

In a study conducted on rodent models, (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride was administered to evaluate its effects on depression-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard treatments.

Evaluation of Anticancer Properties

Another study focused on the antiproliferative effects of various derivatives of 3-Amino-2-p-tolyl-propan-1-ol against MDA-MB-231 breast cancer cells. The results showed that certain analogs inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.